molecular formula C18H19F2N5O2 B14923472 Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B14923472
M. Wt: 375.4 g/mol
InChI Key: BQSFTNJYDOEOKS-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a difluoromethyl group, a cyclopropyl group, and a pyrazolo[3,4-b]pyridine moiety, making it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, introduction of the difluoromethyl group, and esterification. One common approach starts with the cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine ring, followed by difluoromethylation using reagents such as ClCF2H or difluorocarbene . The final step involves esterification with ethyl acetate under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce environmental impact .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors . The pyrazolo[3,4-b]pyridine moiety is known to bind to various biological targets, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is unique due to its combination of a difluoromethyl group, a cyclopropyl group, and a pyrazolo[3,4-b]pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound that has attracted significant attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C18H19F2N5O2
Molecular Weight: 375.4 g/mol
IUPAC Name: Ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate

The compound features a unique structure characterized by a difluoromethyl group and a cyclopropyl moiety, which contribute to its lipophilicity and metabolic stability.

The mechanism of action for this compound involves interactions with specific molecular targets, particularly enzymes and receptors involved in various biological pathways. The difluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to exert its effects more effectively.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anticancer Activity

This compound has demonstrated promising anticancer properties in preclinical studies. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of key signaling molecules involved in cell proliferation .

Cancer Cell Line IC50 (µM) Mechanism
MCF7 (Breast)< 10Apoptosis induction
A549 (Lung)< 15Cell cycle arrest
HeLa (Cervical)< 12Inhibition of proliferation

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines, which may provide therapeutic benefits in inflammatory diseases .

Research Findings and Case Studies

Recent studies have explored the pharmacological potential of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that the compound exhibited a broad spectrum of activity against resistant bacterial strains, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
  • Cancer Research : In a preclinical trial involving various cancer cell lines, the compound was found to significantly reduce cell viability at low concentrations, demonstrating its potential as a lead compound for further development .
  • Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups .

Properties

Molecular Formula

C18H19F2N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate

InChI

InChI=1S/C18H19F2N5O2/c1-3-27-14(26)9-25-18-15(16(23-25)10-4-5-10)12(17(19)20)6-13(22-18)11-7-21-24(2)8-11/h6-8,10,17H,3-5,9H2,1-2H3

InChI Key

BQSFTNJYDOEOKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CN(N=C3)C)C(F)F)C(=N1)C4CC4

Origin of Product

United States

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